

Vorolanib combination therapy toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vorolanib

CAS No.: 1013920-15-4

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Clinical Toxicity & Dosing Summary

Combination Therapy	Indication (Trial Phase)	Common TRAEs (Grade 1-2)	Dose-Limiting Toxicities (DLTs) (Grade 3)	Recommended Phase 2 Dose (RP2D)
Vorolanib + Pembrolizumab or Nivolumab [1]	Advanced Solid Tumors (Phase 1b)	Lymphopenia, Leukopenia, Fatigue, ALT elevation [1]	AST elevation, Rectal hemorrhage, Rash [1]	Vorolanib 300 mg orally, once daily [1]
Vorolanib (Oral) [2]	Preclinical Anti-tumor & Anti-angiogenic activity	Information not specified in available results	Information not specified in available results	Information not specified in available results
EYP-1901 (Vorolanib intravitreal insert) [3]	wet Age-related Macular Degeneration (Phase 1)	Reduced visual acuity, Retinal exudates [3]	None observed; No ocular or systemic SAEs related to EYP-1901 [3]	N/A (Favorable safety profile supported further trials) [3]

Mechanisms and Toxicity Reduction Strategies

Vorolanib is designed to inhibit multiple tyrosine kinase receptors, including **VEGFR, PDGFR, and CSF1R** [1]. This multi-targeted action is central to its efficacy and toxicity profile.

- **Targeting the Tumor Microenvironment:** By inhibiting **CSF1R**, **vorolanib** may help reprogram tumor-associated macrophages, potentially overcoming resistance to checkpoint inhibitors and enhancing anti-tumor immune response [1].
- **Novel Formulations for Reduced Systemic Exposure:** The development of **EYP-1901**, a sustained-release intravitreal insert for ocular diseases, localizes drug delivery. This approach aims to maximize efficacy at the disease site while minimizing systemic exposure and related toxicities [4] [3]. Early-phase trials reported no dose-limiting toxicity or systemic adverse events related to EYP-1901 [3].

Toxicity Management FAQs for Researchers

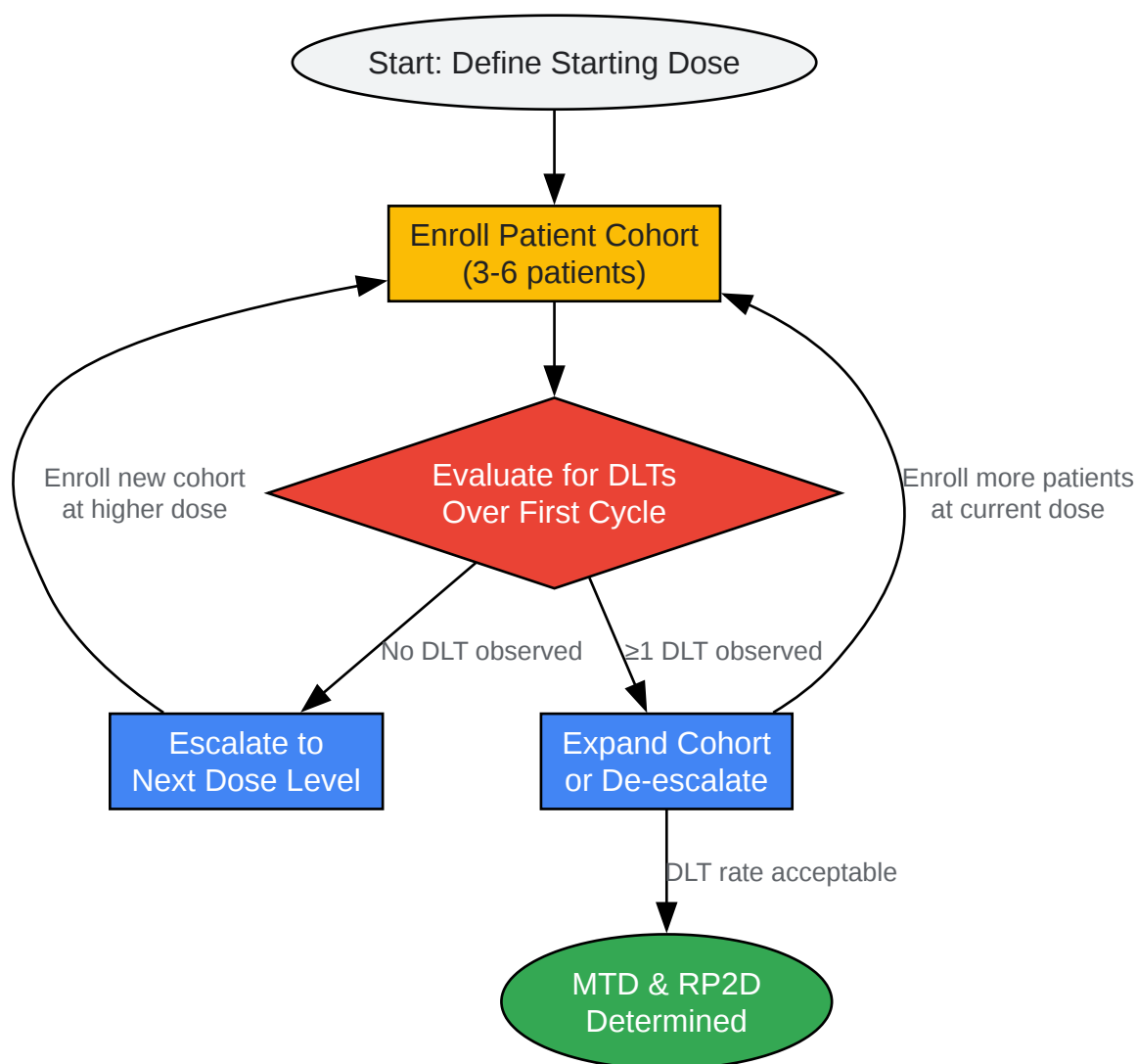
Here are answers to anticipated technical questions based on available clinical data.

- **Q1: What is the maximum tolerated dose (MTD) of vorolanib in combination with checkpoint inhibitors?**
 - **A:** In a phase 1b trial, the MTD was determined to be **vorolanib 300 mg** when combined with standard doses of pembrolizumab or nivolumab. Dose escalation to 400 mg resulted in dose-limiting toxicities (Grade 3 elevated AST, rectal hemorrhage, and rash) in three patients [1].
- **Q2: What are the critical pharmacokinetic interactions to consider when designing combination trials with vorolanib?**
 - **A:** While specific DDI data for **vorolanib** is limited in the search results, as an oral TKI, it is subject to common interaction risks [5] [6].
 - **Absorption:** Concomitant use of **acid-reducing agents** (e.g., PPIs) can alter gastric pH and impair the solubility and absorption of many TKIs.
 - **Metabolism:** TKIs are frequently metabolized by **Cytochrome P450 (CYP) enzymes**, particularly CYP3A4. Concomitant use of strong CYP3A4 inhibitors or inducers can significantly alter TKI plasma concentrations.
 - **Transporters:** Many TKIs are substrates or inhibitors of drug transporters like **P-glycoprotein (P-gp)** [5] [6].

- **Mitigation Strategy:** A proactive DDI management framework is recommended, which can include therapeutic drug monitoring, dose adjustments, and avoiding concomitant use of interacting drugs [6].
- **Q3: How does the safety profile of intravitreal vorolanib (EYP-1901) compare to systemic administration?**
 - **A:** The localized delivery of **vorolanib** via EYP-1901 shows a distinct and favorable safety profile. The phase 1 DAVIO trial reported no dose-limiting toxicity or systemic serious adverse events related to the treatment. Ocular adverse events were mostly moderate (e.g., reduced visual acuity, retinal exudates), and the insert was well-tolerated, supporting its development for sustained delivery in retinal diseases [3].

Experimental Workflow for Dose Optimization

The following diagram outlines a high-level experimental workflow for determining the recommended phase 2 dose of a new combination therapy, based on the methodology used in the cited **vorolanib** trial [1].



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To cite this document: Smolecule. [Vorolanib combination therapy toxicity reduction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546867#vorolanib-combination-therapy-toxicity-reduction>]

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